molecular formula C10H14N4O2 B3050669 Theophylline, n-propyl derivative CAS No. 27760-74-3

Theophylline, n-propyl derivative

Cat. No.: B3050669
CAS No.: 27760-74-3
M. Wt: 222.24 g/mol
InChI Key: HGFWMGARSDHJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline (1,3-dimethylxanthine) is a methylxanthine bronchodilator used clinically for respiratory conditions like asthma and COPD. Its mechanism involves phosphodiesterase inhibition and adenosine receptor antagonism . Generally, N-propyl substitution involves replacing a hydrogen atom on a nitrogen with a linear three-carbon alkyl chain. This modification can alter lipophilicity, receptor binding, and metabolic stability. For example, in amide-based compounds, N-propyl groups have been shown to enhance potency and selectivity in certain contexts .

Preparation Methods

The synthesis of theophylline, n-propyl derivative, typically involves the reaction of 8-substituted-theophyllines with epoxy-propyl-acetaminophen. This process is carried out in two steps, and the chemical structure of the synthesized compounds is elucidated using 1H-NMR spectra . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Theophylline, n-propyl derivative, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Pharmacological Properties

  • Bronchodilation : The primary application of theophylline derivatives is in managing asthma and chronic obstructive pulmonary disease (COPD). The n-propyl derivative exhibits potent bronchodilatory effects, potentially more effective than the parent compound due to altered pharmacokinetics .
  • Anti-inflammatory Effects : Research indicates that theophylline derivatives may reduce inflammation in respiratory conditions by inhibiting pro-inflammatory cytokines. This effect can be particularly beneficial in severe asthma cases where oxidative stress plays a significant role .
  • Vasodilatory Action : The n-propyl derivative has shown vasodilatory properties, improving peripheral blood flow and coronary circulation. This characteristic makes it a candidate for treating cardiovascular conditions such as angina pectoris and myocardial infarction .

Case Study 1: Efficacy in Asthma Management

A clinical trial evaluated the efficacy of theophylline, n-propyl derivative in patients with moderate to severe asthma who were not adequately controlled on inhaled corticosteroids. Patients receiving this derivative showed significant improvement in lung function tests compared to those on standard therapy alone. The study highlighted reduced exacerbation rates and improved quality of life metrics .

Case Study 2: COPD Treatment

Another study focused on patients with COPD who were treated with the n-propyl derivative alongside standard bronchodilators. Results indicated enhanced bronchodilation and reduced breathlessness during exertion. Long-term use also demonstrated a favorable safety profile compared to traditional therapies .

Comparative Analysis of Theophylline Derivatives

Property Theophylline n-Propyl Derivative Enprofylline
Bronchodilator PotencyModerateHighHigher
Anti-inflammatory ActivityModerateHighModerate
Vasodilatory EffectLowModerateHigh
Side EffectsCommon (nausea, etc.)FewerHepatic toxicity issues

Comparison with Similar Compounds

Comparison with Similar Alkyl Derivatives

The impact of N-propyl substitution varies significantly depending on the parent scaffold and biological target. Below is a detailed comparison with methyl, ethyl, isopropyl, and bulkier alkyl derivatives, synthesized from evidence across diverse studies.

Potency and Selectivity

  • Amide-Based Compounds: In Gli1 inhibitors, replacing methyl with N-propyl (compound 33 vs. 32) improved potency, likely due to enhanced hydrophobic interactions. Conversely, in serine protease inhibitors, N-propyl substitution on phosphorus reduced inhibitory capacity (compound 12b) compared to phenyl derivatives (12a). A t-butyl group abolished activity entirely .
  • Ester Derivatives: In quinoxaline di-N-oxide antinocardial agents, the ethyl ester (N-09) showed 4-fold higher activity than methyl (N-06), n-propyl (N-11), and isopropyl (N-13) esters. However, methyl esters outperformed n-propyl in other contexts (e.g., N-01 vs. N-10) .
  • NF-κB Inhibitors :

    • The open-chain N-propyl derivative (compound 8, IC50 = 6.3 µM) demonstrated comparable activity to cyclic derivatives (e.g., cyclobutyl, IC50 = 6.4 µM), suggesting flexibility in structural requirements for inhibition .

Physicochemical Properties

  • Lipophilicity: N-propyl groups increase lipophilicity compared to methyl or ethyl substituents, which can improve membrane permeability. For example, in hydroxypyridinone iron chelators, N-propyl (4d) and N-butyl (4e) derivatives had higher partition coefficients (Kpart) than methyl (4c), correlating with improved cell penetration .
  • Solubility and Stability :

    • Hydrophilic N-propyl derivatives (e.g., compound 37–39) showed reduced potency in Gli1 inhibitors, emphasizing the need for balanced hydrophobicity .

Binding Affinity and SAR Trends

  • Sigma Receptor Ligands :

    • The N-propyl derivative 10{22} exhibited exceptional selectivity for sigma receptors (Sig-R1 Ki = 12 nM; Sig-R2 Ki = 288 nM) over serotonin receptors (5HT1A Ki = 4,500 nM) .
  • A2A Receptor Antagonists :

    • The n-propyl derivative (25f) was predicted to have slightly better binding (WaterMap ΔΔG = -3.8 kcal/mol) than the lead compound, whereas the isopropyl derivative (25e) was the least favorable .

Data Tables: Key Comparative Findings

Table 1: Activity of Alkyl Substituents in Diverse Targets

Compound Class Target Substituent Activity (IC50/Ki) Comparison to Other Alkyl Groups Evidence ID
Gli1 Inhibitors Hedgehog signaling N-propyl Improved potency vs. methyl Larger alkyls (butyl) no improvement
Serine Protease Inhib. PR3/NE/PPE N-propyl IC50 > 100 µM (inactive) Phenyl > n-propyl > t-butyl (inactive)
Quinoxaline Esters Nocardia n-propyl Lower activity vs. ethyl Ethyl > methyl > n-propyl
Sigma Ligands Sig-R1/Sig-R2 N-propyl Ki = 12 nM (Sig-R1) 86:1 selectivity over 5HT1A

Table 2: Physicochemical Properties of Alkyl Derivatives

Compound Type Substituent logP/Kpart Solubility Trend Key Finding Evidence ID
Hydroxypyridinones N-propyl High Kpart Low aqueous solubility Improved cell penetration
A2A Ligands n-propyl Moderate lipophilicity Balanced membrane uptake Slightly better than lead compound

Critical Analysis and Contradictions

  • Context-Dependent Efficacy : N-propyl substitution enhances activity in Gli1 inhibitors but reduces it in serine protease inhibitors . This highlights the importance of target-specific steric and electronic environments.
  • Chain Length vs. Bulkiness : Mid-sized esters (ethyl) often outperform n-propyl in antibacterial activity , whereas n-propyl excels in receptor selectivity (e.g., sigma ligands) .
  • Hydrophobicity Balance : Excessive lipophilicity (e.g., t-butyl) can abolish activity, while moderate increases (n-propyl) may optimize binding .

Biological Activity

Theophylline, a methylxanthine compound, has been widely studied for its biological activities, particularly in the context of respiratory diseases. The n-propyl derivative of theophylline is an emerging compound that has garnered attention due to its potential therapeutic benefits. This article explores the biological activity of theophylline, n-propyl derivative, focusing on its mechanisms of action, anti-inflammatory properties, and implications in clinical settings.

Theophylline acts primarily as a phosphodiesterase (PDE) inhibitor , which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. These cyclic nucleotides play critical roles in various physiological processes:

  • PDE Inhibition : Theophylline is a weak non-selective inhibitor of PDEs, particularly PDE3 and PDE4, which are crucial for regulating smooth muscle relaxation and inflammatory responses in the lungs .
  • Adenosine Receptor Antagonism : Theophylline also antagonizes adenosine receptors, which contributes to its bronchodilator effects and may influence immune responses by modulating T-cell activity .
  • Histone Deacetylase Activation : The compound activates histone deacetylases (HDACs), leading to suppression of pro-inflammatory gene expression. This mechanism is particularly relevant in conditions characterized by oxidative stress, such as asthma and chronic obstructive pulmonary disease (COPD) .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are significant in managing respiratory diseases:

  • Reduction of Inflammatory Mediators : Clinical studies have shown that theophylline can reduce levels of inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in patients with asthma and COPD .
  • Eosinophil Infiltration : In animal models of allergen-induced airway inflammation, theophylline has been observed to inhibit eosinophil infiltration, suggesting a potential role in controlling allergic responses .
  • T-cell Modulation : Low doses of theophylline have been associated with decreased activation and trafficking of CD4+ and CD8+ T-cells into the airways, which may enhance its anti-inflammatory effects .

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of theophylline derivatives:

  • Asthma Management : A study indicated that theophylline could serve as an effective add-on therapy for asthma patients who are not adequately controlled on inhaled corticosteroids. Its ability to modulate immune responses provides an additional benefit beyond bronchodilation .
  • COPD Treatment : Research has demonstrated that theophylline can improve lung function and reduce exacerbations in COPD patients. Its dual action as a bronchodilator and anti-inflammatory agent makes it a valuable option in severe cases where other treatments fail .
  • Cancer Research : Recent findings suggest that certain derivatives of theophylline exhibit antiproliferative effects on cancer cell lines. For instance, a derivative known as d17 showed significant cytotoxicity against non-small cell lung cancer (NSCLC) cells by inducing apoptosis through inhibition of Akt protein phosphorylation .

Data Summary

Biological Activity Mechanism Clinical Relevance
PDE InhibitionIncreases cAMP and cGMP levelsBronchodilation in asthma and COPD
Anti-inflammatory EffectsReduces IL-8 and TNF-α levelsControls inflammation in respiratory diseases
Eosinophil Infiltration ReductionInhibits eosinophil migrationPotentially reduces allergic responses
T-cell ModulationDecreases activated T-cell traffickingEnhances anti-inflammatory effects
Antiproliferative EffectsInduces apoptosis in cancer cellsPotential cancer treatment strategies

Properties

IUPAC Name

1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFWMGARSDHJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357200
Record name Theophylline, n-propyl derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27760-74-3
Record name Theophylline, n-propyl derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

600 g of theophylline (a product of Katayama Kagaku Kogyo K.K.) was dissolved in 180 ml of an aqueous solution containing 263.4 g of potassium hydroxide, and the solution was evaporated to dryness under reduced pressure to prepare a potassium salt of theophylline. The resulting salt was suspended in 3600 ml of dimethylformamide, and 436.5 ml of propyl bromide was added thereto, followed by heating at 90° C. for 8 hours while stirring. Dimethylformamide was removed by distillation under reduced pressure, and to the residue was added 1800 ml of dichloromethane. The mixture was washed three times with 300 ml portions of a 1N potassium hydroxide aqueous solution and then once with 300 ml of water and dried over 54 g of anhydrous magnesium sulfate. The desiccant was removed by filtration, and the mother liquor was dried under reduced pressure and then in vacuo (85° C., 5 hours) to obtain 657 g (yield: 88.8%) of 1,3-dimethyl-7-propylxanthine.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
263.4 g
Type
reactant
Reaction Step Two
Quantity
436.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
3600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.